molecular formula C14H20N2O3 B1364771 N-Phenyl 2-(BOC-amino)propanamide CAS No. 126787-11-9

N-Phenyl 2-(BOC-amino)propanamide

Cat. No.: B1364771
CAS No.: 126787-11-9
M. Wt: 264.32 g/mol
InChI Key: OUOCJOYAOSCKKP-UHFFFAOYSA-N
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Description

“N-Phenyl 2-(BOC-amino)propanamide” is a chemical compound with the CAS Number: 126787-11-9 and a molecular weight of 264.32 . Its IUPAC name is tert-butyl 2-anilino-1-methyl-2-oxoethylcarbamate .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) .


Chemical Reactions Analysis

The Boc group in “this compound” can be cleaved by mild acidolysis . The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 264.32 .

Scientific Research Applications

Root Growth-Inhibitory Activity

N-Phenyl 2-(BOC-amino)propanamide and its derivatives have been investigated for their root growth-inhibitory properties. A study by Kitagawa and Asada (2005) synthesized a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibited significant root growth-inhibitory activity in rape seedlings. This indicates potential applications in agriculture for controlling unwanted plant growth (Kitagawa & Asada, 2005).

Muscle Relaxant and Anticonvulsant Activities

This compound derivatives have also been explored for their muscle relaxant and anticonvulsant activities. Tatee et al. (1986) synthesized and evaluated the activities of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with significant muscle relaxant and anticonvulsant properties (Tatee et al., 1986).

Chemical Ligation in Peptide Synthesis

In the field of peptide synthesis, this compound has been used in native chemical ligation processes. Crich and Banerjee (2007) demonstrated the use of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, enabling the synthesis of complex peptides (Crich & Banerjee, 2007).

Asymmetric Synthesis of α-Amino Acids

The compound has been utilized in the asymmetric synthesis of α-amino acids. Hamon, Massy-Westropp, and Razzino (1992) described a method involving the use of the ester-8-phenylmenthyl N-Boc-glycinate for the synthesis of α-amino acids with high diastereoselectivity (Hamon, Massy-Westropp & Razzino, 1992).

Anticonvulsant Studies

Further exploring its medicinal potential, Idris, Ayeni, and Sallau (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides for their anticonvulsant effects. These compounds showed promising results in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni & Sallau, 2011).

Mechanism of Action

Target of Action

N-Phenyl 2-(BOC-amino)propanamide is a derivative of fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids, which are naturally occurring pain-relieving molecules produced in the body . The interaction results in a change in the perception of pain and can also lead to a feeling of euphoria .

Biochemical Pathways

The metabolism of fentanyl analogs like this compound generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Fentanyl and its analogs are typically well-absorbed in the body, widely distributed, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of fentanyl and its analogs. These effects include decreased perception of pain, sedation, and potential euphoria . These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors include the presence of other drugs, the individual’s health status, genetic factors, and the route of administration. For instance, the presence of other CNS depressants can potentiate the effects of fentanyl analogs .

Future Directions

The use of Boc as a protecting group for amines has become one of the most commonly used methods in recent years . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of “N-Phenyl 2-(BOC-amino)propanamide” and similar compounds will continue to play a significant role in the field of peptide synthesis and beyond .

Biochemical Analysis

Biochemical Properties

N-Phenyl 2-(BOC-amino)propanamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which are responsible for the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is crucial for its role in peptide synthesis, as it can act as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell signaling pathways by interacting with specific receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in their activity and subsequent effects on biochemical reactions. For example, this compound can inhibit proteases, preventing the cleavage of peptide bonds and thereby protecting amino acids during peptide synthesis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on peptide synthesis and cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations . Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell, affecting cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular processes. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in biochemical reactions within the appropriate cellular context .

Properties

IUPAC Name

tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCJOYAOSCKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.